4-chloro-3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide
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Overview
Description
4-chloro-3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 3-position, and a phenylethyl group attached to the nitrogen atom of the carboxamide group at the 5-position of the oxazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis can start with the reaction of 4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methyl-1,2-oxazole-5-carboxamide
- 3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide
- 4-chloro-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide
Uniqueness
4-chloro-3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide is unique due to the specific combination of substituents on the oxazole ring. The presence of both the chloro and methyl groups, along with the phenylethyl group, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-chloro-3-methyl-N-(2-phenylethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(14)12(18-16-9)13(17)15-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,17) |
InChI Key |
GWQFTUHDWVCDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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